2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S2/c1-18-9-11-22(15-19(18)2)16-30-26(32)25-23(13-14-33-25)29-27(30)34-17-24(31)28-20(3)10-12-21-7-5-4-6-8-21/h4-9,11,13-15,20H,10,12,16-17H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEXFWUFARAEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 3,4-dimethylphenyl and phenylbutan-2-yl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds with thienopyrimidine structures often exhibit significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, indicating its usefulness in treating inflammatory diseases.
- Antimicrobial Activity : Some derivatives of thienopyrimidine have been explored for their ability to combat bacterial infections.
Potential Therapeutic Applications
The unique structure of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide opens avenues for various therapeutic applications:
- Oncology : Due to its anticancer properties, it may serve as a lead compound in developing new cancer therapies.
- Inflammatory Diseases : Its anti-inflammatory effects suggest potential use in treating conditions like arthritis or other inflammatory disorders.
- Infectious Diseases : The antimicrobial properties could be harnessed for developing new antibiotics or antifungal agents.
Case Studies
Several studies have documented the efficacy of similar thienopyrimidine compounds in preclinical models:
- Study on Anticancer Activity :
-
Anti-inflammatory Research :
- Research indicated that compounds with similar structures reduced pro-inflammatory cytokine levels in animal models of inflammation .
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key differences in substituents, molecular weight, and functional groups are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Core Heterocycle: The target compound and Compounds C/D share a thieno[3,2-d]pyrimidine core, whereas Compounds A/B use thieno[2,3-d]pyrimidine.
Substituent Effects :
- Lipophilicity : The 3,4-dimethylbenzyl group in the target compound increases logP compared to Compounds A (nitrophenyl) and D (trifluoromethoxyphenyl). This suggests superior membrane penetration but may reduce aqueous solubility .
- Steric Bulk : The 4-phenylbutan-2-yl group in the target compound introduces greater steric hindrance than the linear butyl chain in Compound C, which could limit binding to shallow enzymatic pockets .
Electron-Donating/Withdrawing Groups :
- Compound A’s nitro group (strong electron-withdrawing) contrasts with the target’s electron-donating methyl groups. This difference may influence charge distribution in the pyrimidine ring, affecting interactions with charged residues in target proteins .
Research Findings and Implications
- Synthetic Accessibility: Compounds with simpler substituents (e.g., Compound B) are often synthesized in fewer steps, as seen in routes involving direct alkylation of thienopyrimidine precursors . The target compound’s branched 4-phenylbutan-2-yl group may require multi-step functionalization, increasing synthetic complexity.
- Biological Activity : While explicit activity data for the target compound is lacking, analogs like Compound D show enhanced kinase inhibition due to the trifluoromethoxy group’s electronegativity . The target’s 3,4-dimethylbenzyl group may similarly enhance affinity for hydrophobic binding pockets.
Biological Activity
The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic molecule known for its potential biological activities. Characterized by a thienopyrimidine core and various functional groups, this compound has garnered attention in medicinal chemistry for its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 429.6 g/mol. The structural features include:
- Thienopyrimidine moiety : Known for its diverse biological activities.
- Acetamide group : Contributes to the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with thienopyrimidine structures often exhibit significant biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that similar thienopyrimidine derivatives display substantial antibacterial and antimycobacterial properties. For instance, compounds derived from thieno[2,3-d]pyrimidin structures have demonstrated effective inhibition against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .
- The minimum inhibitory concentration (MIC) for some derivatives was found to be in the range of 66 µM against S. aureus, indicating promising antibacterial potential .
-
Anticancer Potential :
- The thienopyrimidine scaffold has been linked to anticancer activity in several studies. Compounds similar to the one have shown effectiveness against cancer cell lines by inhibiting specific cellular pathways .
- Mechanism of Action :
Case Studies and Research Findings
Several studies provide insights into the biological activity of compounds related to 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide:
- Antimicrobial Testing :
-
Structure Activity Relationship (SAR) :
- SAR studies indicated that modifications on the thienopyrimidine structure could lead to improved biological activity. For example, substituents at specific positions were found to enhance potency against bacterial strains .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | MIC (µM) | Activity Type |
|---|---|---|---|
| Compound A | Thieno[2,3-d]pyrimidin derivative | 66 | Antibacterial |
| Compound B | Thienopyrimidine with methoxy group | 50 | Antifungal |
| Compound C | Sulfonamide derivative | 30 | Antimycobacterial |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodological Answer: Multi-step synthetic protocols, such as the 11-step process yielding 2-5% for structurally analogous compounds, highlight the need for optimization. Computational reaction path searches (e.g., quantum chemical calculations combined with experimental feedback loops) can identify high-efficiency intermediates and reduce side reactions. For example, ICReDD’s approach integrates computational modeling to predict reaction pathways and experimental validation to refine conditions .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- Methodological Answer: Use nuclear magnetic resonance (NMR) for functional group verification, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and single-crystal X-ray diffraction for absolute configuration determination. Crystallographic parameters (e.g., monoclinic system, space group P2₁/c, unit cell dimensions a = 18.220 Å, b = 8.1180 Å, c = 19.628 Å, β = 108.76°) derived from analogous compounds provide benchmarks for structural validation .
Q. What solvent systems and conditions ensure stability during in vitro assays?
- Methodological Answer: Prioritize aprotic solvents (e.g., DMSO, acetonitrile) for solubility, and assess stability via accelerated degradation studies under varying pH (4–9) and temperatures (4–37°C). Dynamic light scattering (DLS) and UV-Vis spectroscopy can monitor aggregation and decomposition over time .
Advanced Research Questions
Q. How can computational strategies predict reactivity and stability under diverse conditions?
- Methodological Answer: Density functional theory (DFT) calculations can map potential energy surfaces for key reactions, while molecular dynamics (MD) simulations model solvent interactions and degradation pathways. For example, ICReDD’s workflow combines ab initio calculations with machine learning to prioritize experimental conditions, reducing optimization time by 40–60% .
Q. What experimental designs resolve contradictions in reported bioactivity data?
- Methodological Answer: Standardize assay protocols (e.g., cell line selection, incubation time, and concentration gradients) to minimize variability. Meta-analyses of dose-response curves (IC₅₀ values) and orthogonal assays (e.g., SPR binding vs. cellular inhibition) can validate target engagement. Cross-reference crystallographic data (e.g., ligand-protein co-crystals) to confirm binding modes .
Q. How can molecular docking studies elucidate interactions with biological targets?
- Methodological Answer: Use high-resolution protein structures (e.g., from the PDB) and flexible docking algorithms (e.g., AutoDock Vina) to account for conformational changes. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC). For example, docking into kinase active sites requires explicit solvation and entropy corrections to improve binding affinity predictions .
Q. What strategies enhance structure-activity relationship (SAR) analysis for medicinal chemistry?
- Methodological Answer: Systematically modify substituents (e.g., sulfanyl groups, phenylbutan-2-yl chains) and evaluate effects on potency and selectivity. Free-energy perturbation (FEP) calculations can quantify the impact of substitutions on binding energies. Pair with in vitro ADMET profiling (e.g., CYP450 inhibition, plasma protein binding) to prioritize lead candidates .
Q. How do crystallographic data resolve discrepancies in proposed molecular conformations?
- Methodological Answer: Compare experimental crystal structures (e.g., torsion angles, hydrogen-bonding networks) with DFT-optimized geometries. For instance, deviations >0.1 Å in bond lengths may indicate computational model inaccuracies. Refinement protocols (e.g., SHELXL2016) and disorder modeling (e.g., for flexible acetamide chains) improve structural reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
